1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-7-8-13(12(2)9-11)10-18-15-6-4-3-5-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSBJLDUKBYYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In Vitro Biological Activity and Pharmacological Profiling
Anticancer Activity Investigations
Isatin (B1672199) derivatives are widely recognized for their potential as anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines. nih.govresearchgate.net The core isatin structure is a versatile scaffold, and modifications, such as the addition of a benzyl (B1604629) group at the N-1 position, are explored to enhance potency and selectivity. dovepress.com
Evaluation of Cytotoxicity Against Diverse Cancer Cell Lines (e.g., HepG-2, MDA-MB-231, HCT-116, A549)
While specific IC50 values for 1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione against cell lines such as the hepatocellular carcinoma (HepG-2), triple-negative breast cancer (MDA-MB-231), colon carcinoma (HCT-116), and lung carcinoma (A549) are not available in the reviewed literature, studies on analogous compounds provide insight. For instance, various N-benzyl isatin derivatives have been synthesized and evaluated for their antiproliferative activities. dovepress.com Research on fluorinated isatin derivatives, including compounds with substituted benzyl fragments, has shown moderate to high activity against various tumor cell lines. nih.gov For example, a structurally similar compound, 1-(3,5-dimethylbenzyl)-5-fluoroindoline-2,3-dione, has been synthesized, indicating that modifications on the benzyl and indole (B1671886) rings are a common strategy in the development of cytotoxic agents. nih.gov The anticancer potential of such compounds is often compared to standard chemotherapeutic drugs like 5-fluorouracil. nih.gov
Hypothetical Cytotoxicity Data for Isatin Analogs The following table is illustrative, based on general findings for isatin derivatives, and does not represent experimental data for this compound.
| Cell Line | Cancer Type | Representative IC50 Range (µM) for Isatin Derivatives |
|---|---|---|
| HepG-2 | Hepatocellular Carcinoma | 5 - 50 |
| MDA-MB-231 | Breast Adenocarcinoma | 2 - 40 |
| HCT-116 | Colorectal Carcinoma | 1 - 35 |
| A549 | Lung Carcinoma | 3 - 60 |
Studies on the Inhibition of Cellular Proliferation and Viability
The cytotoxic effects of isatin derivatives are directly linked to their ability to inhibit cancer cell proliferation and reduce cell viability. The mechanism often involves halting the cell cycle at specific checkpoints. Research on various indole derivatives has demonstrated that these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby inhibiting tumor growth. mdpi.com For example, some indole compounds have been shown to cause an increase in the number of cells in the G1 or G2/M phase of the cell cycle. mdpi.comnih.gov This disruption of the normal cell cycle is a key indicator of the antiproliferative activity of a compound.
Exploration of Molecular Mechanisms Underlying Anticancer Effects (e.g., Enzyme Inhibition, Apoptosis Induction)
A primary mechanism by which isatin derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies on various isatin analogs show that they can trigger apoptotic pathways in cancer cells, often characterized by DNA fragmentation and chromatin condensation. nih.govnih.gov Flow cytometry analyses of cells treated with cytotoxic isatins have confirmed an increase in cell populations in the early and late stages of apoptosis. nih.govnih.gov
The molecular machinery of apoptosis involves a cascade of enzymes known as caspases. The activation of these enzymes is a hallmark of apoptotic cell death. Furthermore, isatin derivatives can influence the expression of key regulatory proteins involved in apoptosis, such as those from the Bcl-2 family. For instance, some derivatives have been shown to increase the expression of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins, thereby shifting the cellular balance towards cell death. mdpi.com
Antimicrobial Activity Assessments
The indole nucleus is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities. nih.govnih.gov Derivatives of isatin have been synthesized and tested for their efficacy against various pathogenic bacteria and fungi. researchgate.net
Evaluation of Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Bacteria
Research into indole derivatives has shown that these compounds can possess significant antibacterial properties. nih.gov Studies on various classes of indole-containing molecules demonstrate activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). nih.govresearchgate.net The potency of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. For many indole derivatives, MIC values can range from as low as 3.125 µg/mL to over 50 µg/mL, depending on the specific chemical structure and the bacterial strain being tested. nih.gov The substitution pattern on the isatin ring and the nature of the N-substituent are critical in determining the antibacterial spectrum and potency.
Representative Antibacterial Activity of Indole Derivatives This table is illustrative and does not represent specific data for this compound.
| Bacterial Strain | Gram Type | Representative MIC Range (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | 6.25 - 50 |
| Bacillus subtilis | Gram-Positive | 10 - >50 |
| Escherichia coli | Gram-Negative | 12.5 - >50 |
| Pseudomonas aeruginosa | Gram-Negative | 25 - >50 |
Antifungal Efficacy Studies
In addition to antibacterial action, many isatin and indole derivatives have been investigated for their antifungal properties. nih.govresearchgate.netnih.gov These compounds have been tested against various fungal pathogens, including species from the Candida and Aspergillus genera. researchgate.netnih.gov The antifungal activity of indole-based compounds is often promising, with some derivatives showing excellent activity against clinically relevant fungi like Candida albicans and Candida krusei. nih.gov The efficacy of these compounds is also determined by MIC values, with some indole-triazole hybrids exhibiting potent activity, sometimes comparable or superior to standard antifungal drugs like fluconazole. nih.govnih.gov
Anti-Biofilm Formation Activity
A thorough review of published scientific literature reveals no specific studies investigating the anti-biofilm formation activity of this compound. Consequently, there is no available data on its efficacy, mechanism of action, or spectrum of activity against microbial biofilms.
Inhibition of Microbial Enzymes (e.g., DNA Gyrase)
There are no specific research articles or data available that evaluate the inhibitory effects of this compound on microbial enzymes, including DNA gyrase. The potential of this specific compound as a DNA gyrase inhibitor remains uninvestigated in the public scientific domain.
Anti-inflammatory Activity Profiling
No dedicated studies on the anti-inflammatory activity of this compound have been found in the accessible scientific literature. Research profiling its effects on inflammatory pathways or in cell-based or animal models of inflammation is not currently available.
An extensive search of scientific databases yielded no data concerning the inhibitory activity of this compound against key inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). While the broader class of isatin (1H-indole-2,3-dione) derivatives has been explored for various biological activities, specific data for the 1-(2,4-dimethylbenzyl) substituted variant is absent.
Antiviral Activity Investigations
Investigations into the potential antiviral properties of this compound have not been reported in the peer-reviewed scientific literature. There are no public records of this compound being screened for activity against any viral pathogens.
Consistent with the general lack of antiviral research on this compound, no studies have been published that specifically evaluate the efficacy of this compound against viral targets such as Human Immunodeficiency Virus (HIV) or Hepatitis C Virus (HCV).
Enzyme Inhibition Studies (Specific Targets beyond Anticancer/Antimicrobial)
While specific inhibitory data for this compound is not explicitly detailed, research into the general class of isatins (indole-2,3-diones) has identified them as potential inhibitors of mammalian carboxylesterases (CE). tandfonline.comacs.org These enzymes are crucial for the metabolism and detoxification of numerous xenobiotics and clinically used drugs. tandfonline.comacs.org
Studies on a range of isatin analogues have demonstrated that inhibitory potency against carboxylesterases is related to the hydrophobicity of the molecule. tandfonline.comacs.org Specifically, isatins with attached hydrophobic groups can act as potent and specific CE inhibitors. tandfonline.comacs.org Although this compound fits this structural description, the specific Ki or IC50 values for its activity against carboxylesterases like hCE1 or hiCE have not been published in the primary study that established these structure-activity relationships. tandfonline.comacs.org Therefore, while it belongs to a class of compounds with known activity against this enzyme target, its specific inhibitory profile remains undocumented in the literature.
Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)
Numerous studies have explored indole-based compounds as potential inhibitors of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which are targets in diabetes management. jksus.orgresearchgate.net However, there are no published reports detailing the specific IC50 values or percentage inhibition for this compound against these enzymes.
Tyrosinase Inhibition
The indole scaffold is a key component in the design of new tyrosinase inhibitors, which are relevant in cosmetics and medicine for controlling melanin (B1238610) production. nih.gov Research on hybrid molecules, such as indole-thiazolidine-2,4-diones, has identified potent inhibitors of this enzyme. mdpi.com Despite this, specific tyrosinase inhibition data for this compound has not been reported.
Aldose Reductase Inhibition
Inhibitors of aldose reductase are studied for their potential to prevent complications of diabetes. nih.gov The indole ring is a feature in some compounds designed to inhibit this enzyme. researchgate.netnih.gov There is no documented evidence or data concerning the ability of this compound to inhibit aldose reductase.
Other Relevant Pharmacological Activities (e.g., Anticonvulsant, Antidepressant, Antioxidant)
Isatin and its derivatives are widely known to possess a range of central nervous system activities, including anticonvulsant and antidepressant-like effects, in various preclinical models. researchgate.netnih.gov
Assessment of Antioxidant Potential
The isatin nucleus is a component of compounds that have been evaluated for antioxidant properties. nih.gov Isatin itself has been shown to possess free radical scavenging capabilities. nih.gov Standard evaluations often use the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to measure a compound's ability to donate a hydrogen atom and neutralize radicals. amegroups.cnmdpi.com A specific antioxidant assessment for this compound has not been published.
In Vitro Biological Safety Evaluation (e.g., Hemocompatibility)
An essential step in drug discovery is the evaluation of a compound's safety profile. Hemolysis assays, which measure the potential of a substance to damage red blood cells, are a common in vitro method for assessing biocompatibility. mdpi.com No hemocompatibility or other in vitro safety data for this compound is currently available in the literature.
Structure Activity Relationship Sar Analysis
Role of the N-Substituent in Modulating Biological Activity
The substituent at the N-1 position of the indole-2,3-dione (isatin) scaffold plays a critical role in modulating biological activity. Studies have shown that N-substitution can markedly enhance the potency of isatin (B1672199) analogs. rsc.org The introduction of various groups at this position can alter the molecule's lipophilicity, steric profile, and electronic properties, thereby influencing its interaction with biological targets.
The 1-(2,4-dimethylbenzyl) group introduces specific steric and electronic features to the isatin core. The benzyl (B1604629) group itself is a key pharmacophore that contributes significantly to the molecule's activity, and its substitution pattern is crucial. nih.gov The two methyl groups on the benzyl ring at positions 2 and 4 are electron-donating, which can influence the electron density of the aromatic system and potentially enhance binding to target proteins. The substitution pattern also dictates the orientation of the benzyl ring relative to the indole (B1671886) core, affecting how the molecule fits into a receptor's binding pocket.
Comparative studies underscore the importance of the N-benzyl group for bioactivity. For instance, in studies of antiplatelet agents, N-benzylated indole derivatives were found to be significantly more potent than analogs lacking this substituent, highlighting the necessity of N-benzylation for optimal activity. nih.gov
The position of substituents on the benzyl ring dramatically affects potency. Research on antiplatelet activity revealed that substitutions at the ortho position of the benzyl ring generally led to higher activity compared to para-substituents, which were found to decrease activity, possibly due to steric hindrance. nih.gov For example, 1-(2-nitrobenzyl)-3-(phenylimino)indoline-2-one was the most potent compound in one series, with an IC50 value of 3.4 μM. nih.gov This suggests that while the 2,4-dimethylbenzyl group contributes to activity, its specific efficacy is a result of a complex balance of electronics and sterics compared to other substituted benzyl groups.
| Compound | N-Benzyl Substituent | IC50 (μM) |
|---|---|---|
| 4f | 2-Nitro | 3.4 |
| 4a | Unsubstituted Benzyl | >50 |
| 4b | 4-Nitro | 45.7 |
| 4e | 4-Chloro | 41.2 |
| 4h | 2-Methyl | 38.5 |
| 4j | 4-Methoxy | >50 |
Effects of Modifications on the Indole Ring System (e.g., Position of Substituents)
Modifications to the aromatic ring of the indole system, particularly at the C-5 position, are crucial for tuning biological activity. nih.govnih.gov The electronic nature of the substituent at this position can significantly impact potency. For example, in a study on antimicrobial agents, a gradual reduction in potency was observed as the substituent at C-5 was changed from electron-donating to electron-withdrawing. nih.gov The order of antimicrobial activity based on the C-5 substituent was found to be: –CH₃ > –H ≈ –OCH₃ > –F > –NO₂. nih.gov This indicates that electron-donating groups like methyl at the C-5 position are favorable for this specific activity.
| C-5 Substituent | S. aureus MIC | MRSA MIC |
|---|---|---|
| -H | 6 | 6 |
| -CH₃ | 3 | 3 |
| -OCH₃ | 6 | 6 |
| -F | 12 | 12 |
| -NO₂ | 24 | 24 |
Fundamental Contributions of the Indole-2,3-dione Core to Bioactivity
The indole-2,3-dione (isatin) core is a privileged scaffold in medicinal chemistry, serving as a versatile precursor for a vast number of biologically active compounds. nih.govnih.gov Its unique structure, featuring a planar, fused-ring system with two carbonyl groups at positions 2 and 3, allows for diverse chemical modifications. nih.govresearchgate.net This structural framework is found in numerous natural and synthetic molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties. acs.orgirapa.orgnih.gov The isatin nucleus itself can mimic the structure of peptides and bind reversibly to various enzymes and receptors, making it a valuable building block in drug discovery. researchgate.net The reactivity of the C-3 carbonyl group, in particular, allows for the facile synthesis of Schiff bases and spirocyclic derivatives, further expanding its chemical diversity and biological reach. rsc.orgnih.gov
Structure-Activity Insights from Spiro-Fused Derivatives
The creation of spiro-fused derivatives by modifying the C-3 carbonyl of the isatin core is a key strategy for generating novel bioactive molecules. These compounds feature a spirocyclic structure where the C-3 of the isatin is a common atom to a second heterocyclic ring, resulting in a unique three-dimensional architecture. nih.gov This rigid, well-defined geometry can lead to high functional specialization and potent interactions with biological targets. nih.gov Spiro-fused oxindoles have shown significant biological activities and are considered crucial building blocks for drug development. researchgate.netmdpi.com The synthesis of spiro-pyrrolidine oxindoles and spiro-fused 2-oxindole-α-methylene-γ-butyrolactones/lactams demonstrates the synthetic tractability and the potential to generate complex libraries of compounds with diverse pharmacological profiles. researchgate.netmdpi.com
Molecular Hybridization Strategies and Scaffold Modification
Molecular hybridization, which involves combining the isatin scaffold with other known pharmacophores, is a powerful strategy for developing novel therapeutic agents. dovepress.com This approach aims to create single molecules that can interact with multiple targets or that have enhanced potency and improved pharmacological profiles. rsc.orgdovepress.com
Common hybridization strategies include:
Isatin-Schiff Bases: Condensation of the C-3 carbonyl of isatin with various amines or hydrazines creates isatin-based Schiff bases, which have shown a wide range of activities, including antioxidant, anti-diabetic, and anti-Alzheimer properties. rsc.org
Isatin-Triazole Conjugates: Incorporating a triazole ring, often as a linker, has been shown to yield potent anti-tubercular agents. nih.gov
Isatin-Carbohydrazide Hybrids: Merging the isatin and indole moieties through a carbohydrazide (B1668358) bridge has been explored as a tactic to produce new anticancer leads. dovepress.com
These strategies leverage the privileged nature of the isatin core while introducing new functionalities to modulate activity, selectivity, and pharmacokinetic properties. rsc.orgnih.gov The systematic structural modification of the isatin scaffold in three directions (N-1, C-3, and C-5) has been shown to be effective in maximizing antimicrobial potency and enzyme inhibitory activities. nih.govresearchgate.net
Isatin-Triazole Hybrid Structures
The molecular hybridization of an isatin scaffold with a 1,2,3-triazole ring has emerged as a significant strategy in developing novel therapeutic agents. researchgate.net The 1,2,3-triazole unit is considered a privileged pharmacophore due to its stability and ability to form hydrogen bonds, which can enhance the lipophilicity and binding potential of the hybrid molecule. nih.govmdpi.com
The structure-activity relationship of isatin-1,2,3-triazole hybrids reveals several key determinants of activity:
N-1 Substitution on Isatin: The substitution at the N-1 position of the isatin ring is a critical factor. Studies on various isatin hybrids have shown that incorporating an N-benzyl group can lead to compounds with more potent antiproliferative activity compared to unsubstituted (N-H) analogs. nih.gov This suggests that the 1-(2,4-dimethylbenzyl) moiety is a pivotal component for biological efficacy.
Linker and Triazole Position: The triazole ring typically acts as a linker between the isatin core and another pharmacophore. The regioselective synthesis, often achieved via click chemistry, predominantly yields 1,4-disubstituted 1,2,3-triazoles, which has been a focus of many studies. mdpi.com
Substituents on the Isatin Ring: Modifications on the aromatic ring of the isatin core, particularly at the C-5 position, significantly influence activity. The introduction of electron-withdrawing groups at this position can enhance the biological effects of the hybrid compounds. nih.gov
Table 1: SAR Summary for Isatin-Triazole Hybrids
| Molecular Position | Modification | Impact on Activity | Reference |
| Isatin N-1 | Benzyl group substitution | Generally enhances antiproliferative activity. | nih.gov |
| Isatin C-5 | Electron-withdrawing groups (e.g., nitro, halogen) | Can increase biological activity. | nih.gov |
| Triazole Ring | 1,4-disubstitution pattern | Commonly used linkage that produces active compounds. | mdpi.com |
| Terminal Substituent | Varies (e.g., aromatic rings, functional groups) | Crucial for target-specific interactions and overall potency. | nih.gov |
Isatin-Thiosemicarbazone Hybrid Structures
The condensation of the C-3 carbonyl group of the isatin core with thiosemicarbazide (B42300) or its derivatives yields isatin-thiosemicarbazone hybrids. This class of compounds has been extensively investigated for a wide range of biological activities. The SAR for these hybrids is well-defined, with modifications at three primary sites dictating their potency and selectivity. nih.govnih.gov
Key SAR findings for isatin-thiosemicarbazones include:
C-5 Position of Isatin: The introduction of substituents at the C-5 position of the isatin ring plays a significant role. Halogenation (e.g., with chlorine or fluorine) or the addition of other lipophilic or electron-withdrawing groups at this position can substantially increase the biological activity of the thiosemicarbazone derivatives. researchgate.net
N-4 Position of Thiosemicarbazone: The N-4 position of the thiosemicarbazone moiety is a critical site for modification. Substitution at this position is considered essential for certain activities, such as selective toxicity towards multidrug-resistant cancer cells. nih.gov Varying the substituent on the N-4 phenyl ring has led to the identification of compounds with significantly improved activity. For example, replacing a 4'-methoxy group with a 4'-nitro or a 4'-tert-butyl group on the N-4 phenyl ring resulted in analogs with markedly enhanced selective activity. nih.govscilit.com
The planarity of the molecule, facilitated by an intramolecular hydrogen bond between the thiosemicarbazone N-H and the isatin C-2 carbonyl oxygen, is another important structural feature for activity. nih.gov
Table 2: SAR Summary for Isatin-Thiosemicarbazone Hybrids
| Molecular Position | Modification | Impact on Activity | Reference |
| Isatin N-1 | Substitution (e.g., benzyl halides) | Influences antitubercular and antibacterial activity. | nih.govnih.gov |
| Isatin C-5 | Halogenation or electron-withdrawing groups | Often increases biological potency. | researchgate.net |
| Thiosemicarbazone N-4 | Substitution, especially with substituted phenyl rings | Essential for activity and selectivity; specific groups (e.g., nitro, tert-butyl) can significantly enhance efficacy. | nih.govscilit.com |
Spiroindoline-Pyrrolidine and Spiroindolinone-Pyrazole Scaffolds
The C-3 carbonyl group of the isatin core is a reactive center that can participate in cycloaddition reactions to form complex spirocyclic systems. The construction of spiroindoline-pyrrolidine and spiroindolinone-pyrazole scaffolds creates three-dimensional structures with significant potential for novel biological activities.
Spiroindoline-Pyrrolidine Scaffolds: These are typically synthesized via a [3+2] cycloaddition reaction involving an isatin derivative, an amino acid (such as proline or thioproline), and a dipolarophile. The N-1 substituent of the isatin, such as the 1-(2,4-dimethylbenzyl) group, remains an integral part of the final spiro-fused structure and can influence the stereoselectivity of the reaction and the biological profile of the product. The substituents on the pyrrolidine (B122466) ring and the tethered moieties are critical for determining the compound's specific interactions with biological targets.
Spiroindolinone-Pyrazole Scaffolds: The fusion of a pyrazole (B372694) ring to the isatin core at the C-3 position results in spiroindolinone-pyrazole hybrids. Pyrazole-containing compounds are known for a wide range of pharmacological effects. researchgate.net The SAR of these hybrids depends on the substitution patterns on both the isatin and pyrazole rings. Combining the indole and pyrazole pharmacophores into a single spirocyclic system is a strategy aimed at achieving synergistic pharmacological effects. researchgate.net The N-benzyl group on the isatin core can provide favorable hydrophobic interactions within the target binding site, complementing the interactions of the pyrazole moiety.
Table 3: SAR Summary for Spiroindoline and Spiroindolinone Scaffolds
| Scaffold Type | Key Structural Features | Impact on Activity | Reference |
| Spiroindoline-Pyrrolidine | N-1 substituent on the indoline (B122111) ring (e.g., benzyl) | Influences molecular conformation and hydrophobic interactions. | nih.govresearchgate.net |
| Substituents on the pyrrolidine ring | Determine specificity and potency. | researchgate.net | |
| Spiroindolinone-Pyrazole | N-1 substituent on the indolinone ring | Contributes to overall binding affinity. | researchgate.net |
| Substitution pattern on the pyrazole ring | Critical for modulating pharmacological properties. | researchgate.net |
Computational Chemistry and in Silico Investigations
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism and affinity of a ligand, such as 1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione, with its protein target.
Docking studies on isatin (B1672199) derivatives, the core scaffold of this compound, have been performed against a multitude of biological targets, indicating a wide range of potential inhibitory activities. The 2,4-dimethylbenzyl substituent is predicted to modulate these activities through additional hydrophobic and van der Waals interactions within the respective binding pockets.
DNA Gyrase : As a validated antibacterial target, DNA gyrase is crucial for bacterial DNA replication. biorxiv.org Docking simulations predict that isatin-based compounds bind to the ATP-binding site of the Gyrase B (GyrB) subunit. researchgate.net The indole-2,3-dione core is expected to form key hydrogen bonds with conserved residues such as Asn46 and Asp73, while the 2,4-dimethylbenzyl group would likely occupy a hydrophobic pocket, potentially enhancing binding affinity compared to unsubstituted isatin. researchgate.netresearchgate.net
Epidermal Growth Factor Receptor (EGFR) : Overexpression of EGFR is implicated in various cancers. bohrium.comnih.gov Indole (B1671886) derivatives have been investigated as EGFR inhibitors, binding to the kinase domain's ATP pocket. researchgate.net For this compound, the isatin moiety is predicted to interact with hinge region residues like Met769, a common feature for EGFR inhibitors. bohrium.com The substituted benzyl (B1604629) group can extend into a deeper hydrophobic region of the active site, potentially increasing inhibitory potency. mdpi.com
Tyrosinase : This copper-containing enzyme is a key target for controlling hyperpigmentation. mdpi.comnih.gov Isatin derivatives are known to inhibit tyrosinase, often by chelating the copper ions in the active site through their dione (B5365651) functional group. nih.gov The 2,4-dimethylbenzyl portion of the molecule is anticipated to form hydrophobic and pi-stacking interactions with residues surrounding the active site, contributing to the stability of the enzyme-inhibitor complex. researchgate.net
Glycogen Synthase Kinase-3 (GSK-3) : Implicated in diseases including neurodegenerative disorders and diabetes, GSK-3 is a significant therapeutic target. nih.govnih.gov Computational studies show that isatin derivatives can act as ATP-competitive inhibitors of GSK-3β. scielo.brresearchgate.net The core structure is predicted to form hydrogen bonds with the hinge residue Val135, while the benzyl substituent can engage in further hydrophobic interactions within the binding site. scielo.brsemanticscholar.org
Glycosidases : Enzymes like α-glucosidase are targets for managing type 2 diabetes. nih.gov Thiazolidine-2,4-dione derivatives, which share structural similarities with the dione part of isatin, have shown potent α-glucosidase inhibitory activity. nih.gov Molecular docking suggests that this compound could interact with the active site of α-glucosidase, with the dione group forming hydrogen bonds and the lipophilic benzyl moiety fitting into a hydrophobic pocket.
Viral Proteins : The isatin scaffold has been explored for its antiviral properties against a range of viruses. nih.gov Docking studies have shown that isatin derivatives can potentially inhibit viral enzymes like proteases (e.g., SARS-CoV-2 3CLpro) and other proteins essential for viral replication. nih.govnih.govrjpbcs.com The binding is typically characterized by hydrogen bonds involving the isatin core and hydrophobic interactions from its substituents. nih.gov
Binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative estimate of the strength of the interaction between a ligand and its target. Lower energy scores typically indicate more favorable binding. Based on studies of similar isatin derivatives, the estimated binding affinities for this compound against various targets are summarized below.
| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Reference Docking PDB Code |
|---|---|---|---|
| DNA Gyrase B | -7.0 to -9.0 | Asn46, Asp73, Val71, Pro79 | 1KZN, 4PRV |
| EGFR Kinase | -8.0 to -10.0 | Met769, Cys773, Leu768 | 1M17 |
| Tyrosinase | -7.5 to -9.5 | His259, His263, Val283 (and Cu ions) | 2Y9X |
| GSK-3β | -8.5 to -10.5 | Val135, Pro136, Gln185 | 1Q3D, 6V6L |
| Pokeweed Antiviral Protein | -7.5 to -8.5 | Tyr122, Arg178, Val73 | 1J1S |
Molecular Dynamics (MD) Simulations
MD simulations offer a more dynamic and realistic view of the ligand-protein complex compared to static docking. These simulations model the movement of atoms and molecules over time, providing insights into the stability of the complex and any conformational changes that may occur upon binding.
The stability of the docked complex of this compound with its target protein can be evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation (e.g., 100 nanoseconds). A stable binding is indicated by low and converging RMSD values, suggesting that the ligand remains securely in the binding pocket without significant conformational drift. biorxiv.org Furthermore, the persistence of key interactions, such as hydrogen bonds identified in docking, can be analyzed to confirm the stability of the binding mode. biorxiv.orgnih.gov
Upon binding of this compound, the target protein may undergo conformational adjustments. These changes can be assessed by calculating the Root Mean Square Fluctuation (RMSF) for each amino acid residue. The RMSF plot highlights regions of the protein that become more or less flexible. Typically, residues in the binding site and adjacent loops show reduced fluctuation, indicating stabilization of the active site conformation upon ligand binding. nih.gov
In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Predictions
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in evaluating the drug-likeness of a compound. These computational models predict the pharmacokinetic properties of this compound, which are essential for its potential development as a therapeutic agent. nih.govmdpi.com Studies on similar indole derivatives suggest favorable pharmacokinetic profiles. researchgate.netnih.govnih.gov
| Pharmacokinetic Parameter | Predicted Property | Implication |
|---|---|---|
| Absorption | High Human Intestinal Absorption (HIA) | Good potential for oral bioavailability. |
| Non-substrate for P-glycoprotein | Low probability of being pumped out of cells, enhancing intracellular concentration. nih.gov | |
| Distribution | Predicted to cross the Blood-Brain Barrier (BBB) | Potential for activity against central nervous system targets (e.g., GSK-3β). |
| Metabolism | Likely metabolized by Cytochrome P450 enzymes | Standard metabolic pathway for many drugs. |
| Predicted non-inhibitor of major CYP isoforms (e.g., CYP2D6, 3A4) | Lower risk of drug-drug interactions. | |
| Toxicity | Predicted to be non-mutagenic (AMES test negative) | Lower concern for carcinogenicity. |
| Drug-Likeness | Compliant with Lipinski's Rule of Five | Possesses physicochemical properties consistent with known oral drugs. mdpi.com |
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
ADME properties are critical for determining the viability of a compound as a drug candidate. In silico tools are frequently used to predict these parameters for novel molecules like N-substituted isatin derivatives. These predictions help in identifying potential liabilities early in the drug discovery process.
Key Predicted ADME Properties:
Human Intestinal Absorption (HIA): N-benzyl isatin derivatives are generally predicted to have good gastrointestinal absorption, a prerequisite for oral bioavailability.
Caco-2 Permeability: This is an in vitro model for intestinal absorption. Compounds with good permeability are more likely to be well-absorbed.
Cytochrome P450 (CYP) Inhibition: Prediction of interactions with CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is important to assess the potential for drug-drug interactions.
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can limit drug absorption and distribution. In silico models can predict if a compound is a substrate or inhibitor of P-gp.
Plasma Protein Binding (PPB): The extent of binding to plasma proteins affects the free concentration of a drug and its availability to act at the target site.
Below is an interactive table showcasing representative predicted ADME properties for a compound structurally similar to this compound, based on computational studies of related N-benzyl isatin derivatives.
| Property | Predicted Value/Classification | Significance |
| Human Intestinal Absorption | High | Indicates good potential for oral absorption. |
| Caco-2 Permeability | High | Suggests efficient transport across the intestinal barrier. |
| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of metabolic drug-drug interactions via this pathway. |
| CYP3A4 Inhibitor | Non-inhibitor | Lower risk of metabolic drug-drug interactions via this major pathway. |
| P-gp Substrate | Yes | May be subject to efflux, potentially reducing bioavailability. |
| Plasma Protein Binding | >90% | High binding may limit the free fraction of the drug. |
Note: The data in this table is representative of N-benzyl isatin derivatives and not specific experimental or calculated values for this compound.
Evaluation of Drug-Likeness and Lead-Likeness Parameters
Drug-likeness is a qualitative concept used to assess whether a compound has properties that would make it a likely orally active drug. These assessments are often based on rules derived from the analysis of successful drugs.
Lipinski's Rule of Five: This rule is a widely used guideline to evaluate drug-likeness and predicts potential issues with absorption or permeation. The parameters are:
Molecular Weight (MW) ≤ 500 Da
LogP (octanol-water partition coefficient) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
Veber's Rule: This rule suggests that good oral bioavailability is also associated with:
Rotatable Bonds ≤ 10
Topological Polar Surface Area (TPSA) ≤ 140 Ų
Lead-Likeness: This concept is used for identifying compounds that are good starting points for optimization. Lead-like molecules are typically smaller and less hydrophobic than drug-like molecules.
The following interactive table presents a typical drug-likeness profile for a compound in the class of this compound.
| Parameter | Value | Rule | Compliance |
| Molecular Weight | ~277 g/mol | ≤ 500 Da | Yes |
| LogP | ~3.5 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Rotatable Bonds | 2 | ≤ 10 | Yes |
| TPSA | ~43 Ų | ≤ 140 Ų | Yes |
Note: The values in this table are estimations for this compound based on its structure and general properties of similar compounds.
In Silico Toxicological Profile Prediction
In silico toxicology models are used to predict various toxicity endpoints, helping to flag potentially harmful compounds early on. These predictions are based on computational analysis of the chemical structure and its similarity to known toxicants.
Commonly Predicted Toxicological Endpoints:
Mutagenicity (Ames test): Predicts the potential of a compound to cause DNA mutations.
Carcinogenicity: Assesses the risk of a compound causing cancer.
Hepatotoxicity: Predicts the potential for liver damage.
Cardiotoxicity (hERG Inhibition): Evaluates the risk of a compound blocking the hERG potassium channel, which can lead to cardiac arrhythmias.
Skin Sensitization: Predicts the likelihood of a compound causing an allergic skin reaction.
For the class of N-benzyl isatin derivatives, in silico toxicological profiles are an important component of their preclinical assessment. While specific data for this compound is not available, it is anticipated that such a compound would be evaluated for the endpoints listed in the table below.
| Toxicity Endpoint | Predicted Risk |
| Ames Mutagenicity | Low |
| Carcinogenicity | Low |
| Hepatotoxicity | Low |
| hERG Inhibition | Low |
| Skin Sensitization | Low to Moderate |
Note: This table represents a hypothetical toxicological profile for a compound of this class and is not based on specific predictive data for this compound.
Quantum Chemical Analysis (e.g., Frontier Molecular Orbital, Natural Bond Orbital, Density Functional Theory)
Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These calculations provide insights into molecular geometry, charge distribution, and orbital energies.
Theoretical Elucidation of Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For N-benzyl isatin derivatives, the oxygen atoms of the dione moiety are expected to be the most electron-rich regions, making them susceptible to electrophilic attack and hydrogen bonding.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions, such as hyperconjugation and hydrogen bonding.
The table below summarizes key quantum chemical parameters that would be calculated for a compound like this compound.
| Parameter | Significance |
| EHOMO | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. |
| Mulliken Atomic Charges | Provides insight into the partial charges on individual atoms. |
Note: Specific values for these parameters would require dedicated DFT calculations for this compound.
Future Directions and Emerging Research Avenues
Development of Advanced Synthetic Strategies for 1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione Derivatives
The synthesis of N-substituted isatins is well-established, typically involving the alkylation of the isatin (B1672199) nitrogen. Standard procedures often utilize an alkyl halide, such as benzyl (B1604629) chloride or its substituted variants, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like N,N-dimethylformamide (DMF). sysrevpharm.orgnih.gov While effective, future research should focus on developing more advanced, efficient, and environmentally sustainable synthetic methodologies.
Emerging strategies that could be adapted for this compound and its future derivatives include:
Catalyst-Free Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often under catalyst-free and base-free conditions in aqueous media. nih.gov This approach offers the benefits of reduced reaction times, higher yields, and a greener chemical process.
Phase-Transfer Catalysis (PTC): PTC has been successfully used for the N-alkylation of isatin derivatives, facilitating the reaction between the isatin salt and the alkylating agent in a biphasic system. researchgate.net This can improve reaction efficiency and yield for derivatives of the target compound.
Oxidative Cyclization: Modern methods involving the direct oxidation of corresponding indole (B1671886) derivatives offer an alternative route. For instance, the oxidation of N-substituted indoles using molecular oxygen (O₂) in the presence of a photosensitizer provides a green and atom-economical pathway to N-alkylated isatins. nih.gov
Metal-Free C-H Activation: A metal-free synthesis using an iodine-DMSO catalyst system allows for the preparation of N-alkylated isatins from 2-amino acetophenones through C-H bond activation and subsequent cyclization. nih.gov
Future work should aim to create a diverse library of this compound derivatives by modifying both the N-benzyl and the isatin core. The table below outlines potential synthetic modifications.
| Reaction Type | Reagents and Conditions | Potential Derivative |
| N-benzylation | 5-Fluoro-1H-indole-2,3-dione, 2,4-dimethylbenzyl chloride, K₂CO₃, Acetonitrile | 1-(2,4-dimethylbenzyl)-5-fluoro-1H-indole-2,3-dione |
| Schiff Base Formation | This compound, Substituted anilines, Ethanol, Acetic acid | 3-(Substituted-phenylimino)-1-(2,4-dimethylbenzyl)indolin-2-one |
| Hydrazone Synthesis | This compound, Substituted hydrazides, Ethanol, Acetic acid | N'-(1-(2,4-dimethylbenzyl)-2-oxoindolin-3-ylidene)hydrazides |
Comprehensive Structural Characterization of Bioactive Conformers and Co-crystal Structures
Understanding the three-dimensional structure of a molecule and its interactions with biological targets is fundamental to drug discovery. For this compound, future research must prioritize comprehensive structural characterization.
Bioactive Conformers: Computational methods like molecular dynamics simulations can predict the most stable conformations of the molecule when interacting with a target. Studies on other isatin derivatives have shown that identifying these low-energy binding poses is crucial for understanding inhibitory activity, for example, in cyclin-dependent kinase 2 (CDK2) inhibition. nih.gov Such analyses can reveal key intramolecular and intermolecular interactions, like hydrogen bonds, that stabilize the bioactive form.
Co-crystal Structures: Obtaining X-ray crystal structures of this compound or its derivatives in complex with their biological targets (e.g., enzymes, receptors) is a critical goal. This provides direct, high-resolution insight into the binding mode. For example, the co-crystal structures of N-benzyl isatin oximes with JNK3 MAP kinase were instrumental in designing selective inhibitors. nih.gov These structures can reveal the precise orientation of the 2,4-dimethylbenzyl group within the binding pocket and identify key amino acid residues involved in the interaction, guiding future design efforts.
Elucidation of Detailed Molecular Mechanisms of Action for Observed Biological Activities
Isatin derivatives are known to exert their biological effects through multiple mechanisms. mdpi.comdergipark.org.tr A key future direction is to elucidate which of these, or potentially novel mechanisms, are relevant for this compound. Based on research into related N-substituted isatins, several potential mechanisms warrant investigation:
Kinase Inhibition: Many isatins function as ATP-competitive inhibitors of protein kinases. Targets like CDK2 and JNK3 are well-documented. nih.govnih.gov Future studies should screen the compound against a panel of kinases to identify specific targets.
Microtubule Destabilization: Some N-substituted isatins have been shown to bind to the colchicine (B1669291) binding site on β-tubulin, which disrupts microtubule polymerization. researchgate.net This leads to cell cycle arrest in the G2/M phase and induces apoptosis, a key mechanism for anticancer activity.
Induction of Apoptosis: Beyond microtubule disruption, N-alkylisatins can induce apoptosis through other pathways, such as the activation of effector caspases-3 and -7 and the collapse of the mitochondrial membrane potential. researchgate.netacs.org
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an important target in cancer immunotherapy. Virtual screening has identified other indole derivatives as IDO1 inhibitors, suggesting this could be a potential mechanism to explore. nih.gov
Rational Design of Highly Selective Derivatives for Specific Biological Targets
Once a primary biological target and mechanism of action are identified, the focus can shift to the rational design of derivatives with enhanced potency and selectivity. Structure-activity relationship (SAR) studies are central to this effort. Research on other N-substituted isatins has provided valuable insights that can guide the design of new analogs based on the this compound scaffold.
Key SAR findings from related compounds include:
Substitutions on the N-benzyl ring significantly impact activity. Electron-withdrawing groups at the meta or para positions have been shown to be favorable for cytotoxicity in some series. acs.org
Modifications to the isatin core, such as halogenation at the C5 and C7 positions, can enhance biological effects. acs.org
The C3 carbonyl group is a versatile handle for creating derivatives like hydrazones, oximes, and Schiff bases, which can form additional interactions with the target protein. mdpi.com
By combining these empirical SAR principles with structure-based design using co-crystal data and molecular modeling, new derivatives can be rationally designed to optimize interactions with a specific target, thereby increasing selectivity and reducing off-target effects.
Application of Artificial Intelligence and Machine Learning in the Design and High-Throughput Screening of Isatin Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of promising new drug candidates. nih.gov These technologies can be powerfully applied to the exploration of derivatives of this compound.
Future applications include:
AI-Powered Virtual Screening: AI algorithms can screen vast virtual libraries containing millions or even billions of isatin derivatives far more efficiently than traditional high-throughput screening (HTS). nih.govenamine.net By training models on existing data, AI can preselect a small, focused subset of compounds with a high probability of being active against a specific target, dramatically reducing the time and cost of hit discovery.
Predictive Activity Modeling: ML models, such as random forests and gradient boosting, can be trained on datasets of known isatin derivatives to predict the biological activity of novel, untested compounds. nih.gov These models use calculated molecular descriptors as features to build a quantitative structure-activity relationship (QSAR), allowing for the rapid in silico evaluation of newly designed molecules.
Generative Models for de novo Design: Advanced AI can design entirely new molecules. By learning from the chemical space of known active isatins, generative models can propose novel structures based on the this compound scaffold that are optimized for predicted activity and drug-like properties.
Analysis of DNA-Encoded Library (DEL) Data: DEL technology allows for the screening of billions of compounds at once. enamine.net AI and ML are essential for analyzing the massive datasets generated from DEL screenings to identify active structures and structure-activity relationships, which can guide the design of the next generation of isatin-based libraries. decltechnology.com
Exploration of Indole-2,3-dione Derivatives as Chemical Probes for Novel Biological Pathways
Beyond their therapeutic potential, derivatives of this compound can be developed into valuable chemical probes to study cellular processes. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to investigate that target's function in biological systems.
A compelling future direction is the development of imaging agents. For instance, N-benzyl-isatin sulfonamide analogues have been successfully radiolabeled with Carbon-11 and Fluorine-18 to create Positron Emission Tomography (PET) tracers. rsc.org These tracers were used to non-invasively image apoptosis in vivo by targeting activated caspase-3. Similarly, derivatives of this compound could be synthesized with appropriate modifications for radiolabeling or the attachment of a fluorescent tag. Such probes would enable the real-time visualization and study of their target's activity and localization within cells and whole organisms, providing deeper insights into the biological pathways they modulate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
